molecular formula C7H11NOS B1447748 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane CAS No. 1375473-85-0

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane

Cat. No.: B1447748
CAS No.: 1375473-85-0
M. Wt: 157.24 g/mol
InChI Key: HATPMUMFCXPTJL-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is an organic compound characterized by the presence of an isocyanate group, a methylsulfanyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Methylsulfanyl Group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiolate anion.

    Addition of the Isocyanate Group: The final step involves the reaction of an amine with phosgene or a similar reagent to form the isocyanate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, catalysts like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Urethanes, ureas.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May be explored for its pharmacological properties or as an intermediate in drug synthesis.

    Industry: Used in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane depends on its specific application. Generally, the isocyanate group can react with nucleophiles, forming stable covalent bonds, which is useful in polymer chemistry. The cyclopropane ring can undergo ring-opening reactions, providing a reactive intermediate for further transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(Isocyanatomethyl)cyclopropane: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    1-[(Methylsulfanyl)methyl]cyclopropane: Lacks the isocyanate group, limiting its reactivity in polymer formation.

    Cyclopropyl isocyanate: Similar reactivity but lacks the additional functional groups for further modification.

Uniqueness

1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is unique due to the combination of the isocyanate and methylsulfanyl groups on a cyclopropane ring, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATPMUMFCXPTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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